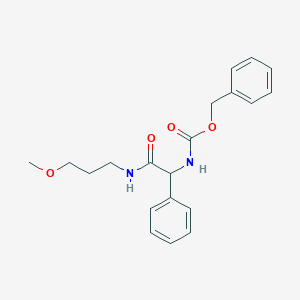
3-Methoxypropyl DL-N-cbz-phenylglycinamide
Overview
Description
3-Methoxypropyl DL-N-cbz-phenylglycinamide is a synthetic organic compound with the molecular formula C20H24N2O4. This compound is characterized by its unique structure, which includes a methoxypropyl group, a DL-N-cbz-phenylglycinamide moiety, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide typically involves multiple steps, starting with the preparation of DL-phenylglycinamide. The key steps include:
Activation of DL-phenylglycinamide: This involves the protection of the amino group using a carbobenzyloxy (Cbz) group to form DL-N-Cbz-phenylglycinamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropyl DL-N-cbz-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenylglyoxylic acid derivatives.
Reduction: The carbobenzyloxy (Cbz) group can be reduced to remove the protecting group, yielding DL-phenylglycinamide.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used to remove the Cbz group.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid derivatives.
Reduction: DL-phenylglycinamide.
Substitution: Various alkyl or aryl-substituted derivatives of the compound.
Scientific Research Applications
3-Methoxypropyl DL-N-cbz-phenylglycinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methoxypropyl DL-N-cbz-phenylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
3-Methoxypropyl DL-N-cbz-phenylglycinamide is unique due to its specific structural features and functional groups. Similar compounds include:
DL-phenylglycinamide: Lacks the methoxypropyl and Cbz groups.
3-Methoxypropyl benzamide: Similar methoxypropyl group but different amide structure.
N-Cbz-phenylalanine: Similar Cbz group but different amino acid backbone.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
benzyl N-[2-(3-methoxypropylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-14-8-13-21-19(23)18(17-11-6-3-7-12-17)22-20(24)26-15-16-9-4-2-5-10-16/h2-7,9-12,18H,8,13-15H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVMBLYZCNPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


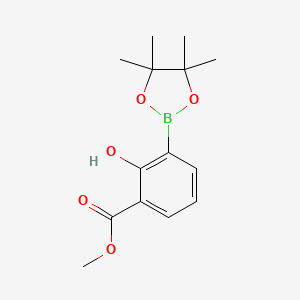
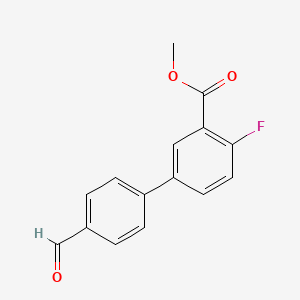
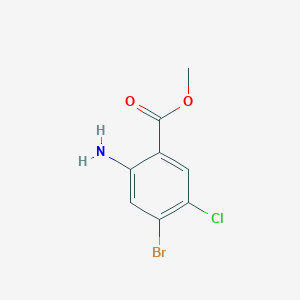

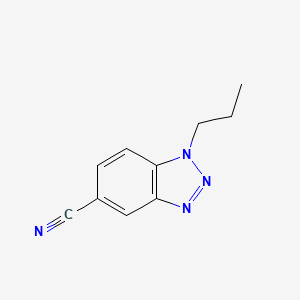

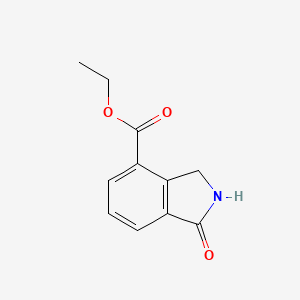
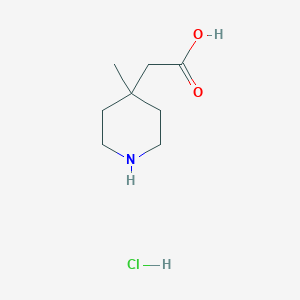
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)
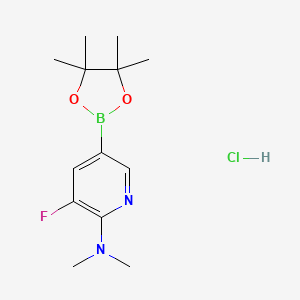
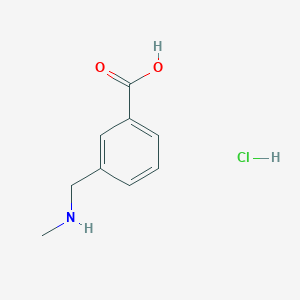
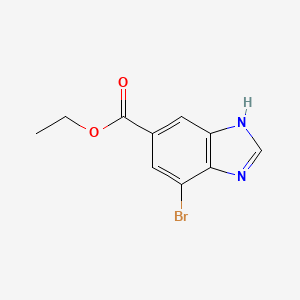

![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)
